6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC13650737
Molecular Formula: C13H25ClN2O2
Molecular Weight: 276.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25ClN2O2 |
|---|---|
| Molecular Weight | 276.80 g/mol |
| IUPAC Name | tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13;/h14H,4-10H2,1-3H3;1H |
| Standard InChI Key | PMDFDYPRWWGOFQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNCC12CCCC2.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC12CCCC2.Cl |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Molecular Identity
The compound is systematically named tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate hydrochloride, reflecting its spirocyclic backbone and functional groups . Its International Union of Pure and Applied Chemistry (IUPAC) name confirms the tert-butyl ester moiety at the 6-position of the diazaspirodecane core . Key identifiers include:
The spiro[4.5]decane framework consists of a bicyclic system where two rings share a single atom (spiro junction), with nitrogen atoms at positions 6 and 9. The tert-butyl ester enhances steric bulk, influencing solubility and reactivity .
Structural Comparison with Isomers
A structural isomer, 6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride (CAS 1965309-43-6), differs in the ester group’s position. This isomer exhibits distinct physicochemical properties, such as altered polarity and crystal packing, due to the shifted carboxylate group .
Synthesis and Manufacturing Considerations
Purification Techniques
Chromatographic methods (e.g., flash chromatography) or recrystallization from ethanol/water mixtures are used to achieve high purity .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block in drug discovery, particularly for molecules targeting neurological receptors. Its spirocyclic structure mimics natural alkaloids, enabling interactions with enzyme active sites .
Material Science
In polymer chemistry, the rigid spirocyclic core is incorporated into specialty monomers to enhance thermal stability and mechanical properties .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, safety goggles |
| Ventilation | Use in a fume hood |
| Storage | Airtight container, 2–8°C |
Emergency procedures include rinsing exposed areas with water and seeking medical attention .
Comparative Analysis with Structural Isomers
Physicochemical Differences
The 6-carboxylate isomer (CAS 1965310-10-4) exhibits lower polarity than its 9-carboxylate analog (CAS 1965309-43-6) due to steric effects from the tert-butyl group. This difference impacts chromatographic retention times and solubility profiles .
Reactivity Trends
The 6-position ester undergoes slower hydrolysis compared to the 9-isomer, as the spirocyclic structure imposes conformational restrictions on nucleophilic attack .
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